molecular formula C10H16O B3050325 (E,Z)-2,4-Decadienal CAS No. 25152-83-4

(E,Z)-2,4-Decadienal

Cat. No. B3050325
CAS RN: 25152-83-4
M. Wt: 152.23 g/mol
InChI Key: JZQKTMZYLHNFPL-NMMTYZSQSA-N
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Description

“(E,Z)-2,4-Decadienal” is a type of compound that exhibits E-Z isomerism, also known as cis-trans isomerism or geometric isomerism . This is a type of stereoisomerism in which the same groups are arranged differently . The general approach of the E-Z system is to observe the two groups at the end of each double bond .


Synthesis Analysis

The synthesis of E/Z isomers can be quite complex. For example, aromatic-substituted tetraphenylethylene derivatives were synthesized and used to separate mixtures of E/Z isomers by common column chromatography with high yields . The structure-property relationships of these molecules were systematically investigated by a combination of spectroscopic methods, theoretical calculations, and single crystal data analysis .


Molecular Structure Analysis

The E/Z system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority . The method used for describing alkene stereochemistry is called the E,Z system and employs the same Cahn–Ingold–Prelog sequence rules .


Chemical Reactions Analysis

The E-Z system is based on the same priority rules often called the Cahn-Ingold-Prelog (CIP) rules . The general strategy of the E-Z system is to analyze the two groups at each end of the double bond .


Physical And Chemical Properties Analysis

E/Z isomerism affects the properties of organic compounds, such as their physical and chemical properties, as the different arrangements of atoms in space result in different molecular shapes and interactions .

Scientific Research Applications

  • Flavor Chemistry and Synthesis The compound has been studied in the context of flavor chemistry, particularly in the synthesis of natural flavor components. For instance, the stereospecific metalation of decadiene followed by various chemical processes led to the synthesis of (E,Z)-2,4-decadienal isovalerate, a known natural flavor component (Bosshardt & Schlosser, 1980).

  • Medicinal Plant Research In medicinal plant research, (E,Z)-2,4-decadienal has been isolated from Phyllanthus fraternus, a plant used in traditional medicine for treating malaria. This compound is part of a class of alkamides that are believed to have antiplasmodial activity due to their unique unsaturated conjugated amide structure. In vitro assays have shown moderate antiplasmodial activity for these alkamides (Sittie et al., 1998).

  • Agricultural Applications Agricultural research has focused on the nematicidal properties of (E,E)-2,4-decadienal. Studies demonstrate its effectiveness in inhibiting egg hatch and causing paralysis in various nematode species. Notably, binary mixtures containing 2,4-decadienal have shown strong synergistic activity against these pests. This research supports the potential use of (E,E)-2,4-decadienal as a nematicidal agent in agricultural practices (Ntalli et al., 2015).

  • Food Science and Aroma Analysis In food science, 2,4-decadienal is recognized for its role in aroma composition, especially in heated foods. Studies have analyzed its presence in various food products, noting its contribution to flavor and aroma profiles. This research is crucial for understanding flavor formation and degradation in food processing (Lin & Blank, 2003).

  • Chemical Analysis and Synthesis The chemical synthesis and analysis of (E,Z)-2,4-decadienal have been a focus in research. Studies have developed methodologies for its synthesis and examined its chemical behavior under various conditions, contributing to a better understanding of this compound's properties and potential applications in different fields (Adolph et al., 2003).

  • Health and Toxicology Research Health and toxicology studies have explored the effects of 2,4-decadienal on human cells. Research has investigated its cytotoxic effects and impact on cellular processes, such as glutathione levels, providing insights into its potential health implications (Nappez et al., 1996).

Safety And Hazards

The safety and hazards associated with “(E,Z)-2,4-Decadienal” would depend on its specific physical and chemical properties. General safety management involves hazard identification and assessment . It’s important to identify and assess hazards, analyze and evaluate the risk associated with that hazard, and determine appropriate ways to eliminate the hazard or control the risk .

Future Directions

The future directions of research on “(E,Z)-2,4-Decadienal” could be explored by analyzing relevant papers retrieved from academic search engines . This could provide insights into the latest research trends and potential future applications of this compound.

properties

IUPAC Name

(2E,4Z)-deca-2,4-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6-,9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKTMZYLHNFPL-NMMTYZSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058739
Record name (2E,4Z)-Decadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; powerful, oily, like chicken fat
Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

279.00 to 280.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name (E,E)-2,4-Decadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Details The Good Scents Company Information System
Record name (E,E)-2,4-Decadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details The Good Scents Company Information System
Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.866-0.876
Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(E,Z)-2,4-Decadienal

CAS RN

25152-83-4, 25152-84-5
Record name 2,4-Decadienal, (2E,4Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4Z)-Decadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E)-2,4-Decadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In accordance with the invention, soybean seed are provided containing lipoxygenases 1, 2 and 3 and greater than about 10% linoleic acid as a percentage to total fatty acids that produces less than 20 μg of total 2,4 decadienal plus hexanal plus hexanol per gram of ground seeds following oxidation under mild aqueous conditions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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